2,6-Di-tert-butylpyridine, polymer-bound

Descripción general

Descripción

2,6-Di-tert-butylpyridine, polymer-bound, is a specialized chemical compound used in various scientific and industrial applications. It is a derivative of 2,6-Di-tert-butylpyridine, where the pyridine ring is substituted with two tert-butyl groups at the 2 and 6 positions. This compound is polymer-bound, meaning it is attached to a polymer matrix, typically crosslinked with divinylbenzene. This binding enhances its stability and usability in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butylpyridine is synthesized by reacting tert-butyllithium with pyridine. The reaction conditions typically involve low temperatures to control the reactivity of tert-butyllithium . For the polymer-bound version, 2,6-Di-tert-butylpyridine is further reacted with a polymer matrix, such as poly(4-vinylpyridine), crosslinked with divinylbenzene .

Industrial Production Methods

Industrial production of 2,6-Di-tert-butylpyridine, polymer-bound, involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The polymer-bound form is produced by incorporating the compound into a polymer matrix during the polymerization process .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Di-tert-butylpyridine, polymer-bound, undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under strong reducing conditions.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cerric ammonium nitrate.

Reduction: Strong reducing agents like lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,6-Di-tert-butylpyridine N-oxide .

Aplicaciones Científicas De Investigación

Applications Overview

- Catalysis

- Organic Synthesis

-

Polymer Chemistry

- Utility : Facilitates the formation of polymer-bound catalysts.

- Application : The polymer-bound form allows for easier handling and recovery after reactions compared to soluble counterparts.

Case Study 1: Vinyl Triflate Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized polymer-bound 2,6-di-tert-butylpyridine for synthesizing vinyl triflates. The findings indicated that the polymer-bound form significantly improved yields and reaction times compared to traditional methods. The study highlighted the efficiency of this compound in facilitating nucleophilic substitutions under mild conditions .

Case Study 2: Living Polymerization Monitoring

Another application involved using polymer-bound 2,6-di-tert-butylpyridine as a proton scavenger during the living polymerization process of isobutylene. The research demonstrated that the compound effectively monitored the progress of polymerization, allowing for better control over molecular weights and distributions of the resulting polymers .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2,6-Di-tert-butylpyridine, polymer-bound, involves its ability to act as a proton scavenger. The tert-butyl groups provide steric hindrance, making the pyridine ring less reactive and more stable. This stability allows it to effectively participate in various chemical reactions without undergoing unwanted side reactions .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butylpyridine: The non-polymer-bound version, which is less stable and less versatile in industrial applications.

2,6-Di-tert-butyl-4-methylpyridine: A similar compound with a methyl group at the 4 position, offering different reactivity.

2,4,6-Tri-tert-butylpyrimidine: Another similar compound with three tert-butyl groups, providing even greater steric hindrance.

Uniqueness

2,6-Di-tert-butylpyridine, polymer-bound, is unique due to its enhanced stability and usability in various chemical processes. The polymer-bound form allows for easier handling and incorporation into industrial processes, making it a valuable compound in both research and industry .

Actividad Biológica

2,6-Di-tert-butylpyridine (DTBP), particularly in its polymer-bound form, has garnered attention for its diverse biological activities. This compound is recognized not only for its utility in organic synthesis but also for its potential therapeutic applications. This article explores the biological activity of polymer-bound DTBP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

2,6-Di-tert-butylpyridine is a pyridine derivative characterized by two tert-butyl groups at the 2 and 6 positions. Its molecular formula is with a molecular weight of approximately 191.31 g/mol. The compound exhibits significant lipophilicity and is classified as soluble in various organic solvents .

Biological Activity Overview

The biological activity of polymer-bound DTBP is primarily linked to its role as a non-nucleophilic base in organic reactions and its pharmacological properties. Notably, it has been studied for its hypolipemic effects, which refer to the ability to lower lipid levels in the blood.

Hypolipemic Activity

A quantitative structure-activity relationship (QSAR) study indicated that DTBP and its derivatives exhibit hypolipemic activity. Pharmacological tests conducted on rats using Triton WR-1339 demonstrated that these compounds significantly reduced cholesterol levels compared to the reference drug Clofibrate .

The mechanisms through which polymer-bound DTBP exerts its biological effects include:

- Inhibition of Lipid Absorption : DTBP may interfere with lipid absorption in the gastrointestinal tract.

- Regulation of Lipid Metabolism : It potentially modulates enzymes involved in lipid metabolism, contributing to lowered cholesterol levels.

- Anti-inflammatory Properties : Some studies suggest that DTBP may possess anti-inflammatory effects, which can indirectly influence lipid levels by reducing inflammation-related lipid dysregulation.

Case Study 1: Cholesterol Reduction in Animal Models

In a controlled study involving rats, administration of polymer-bound DTBP resulted in a statistically significant reduction in serum cholesterol levels. The study utilized Triton WR-1339 to induce hyperlipidemia and subsequently measured the cholesterol-lowering effect of DTBP over a defined period. The results indicated a greater reduction in cholesterol compared to Clofibrate, suggesting that DTBP may be a viable alternative for managing hyperlipidemia .

Case Study 2: Synthesis of Bioactive Compounds

The utility of polymer-bound DTBP extends beyond hypolipemic activity; it has been employed in synthesizing various bioactive compounds. For instance, it was used as a base in glycosylation reactions, leading to the successful synthesis of complex carbohydrates that exhibit biological activity, including potential therapeutic agents against bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Hypolipemic | Reduces cholesterol levels | |

| Anti-inflammatory | Potential modulation of inflammatory processes | |

| Synthesis Utility | Used in glycosylation reactions |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate (0.029 mg/ml) |

| Lipophilicity (Log P) | 3.02 |

| Skin Permeation | Log Kp = -4.53 cm/s |

| CYP Inhibition | CYP2D6 inhibitor |

Propiedades

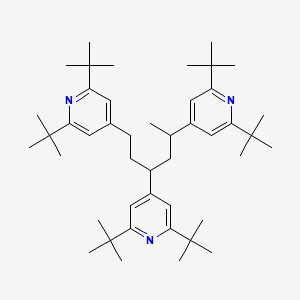

IUPAC Name |

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSALSSLIIVPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746592 | |

| Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107054-29-5 | |

| Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.